molecular formula C6H6FNO B11926635 5-Fluoro-4-methyl-3-pyridinol

5-Fluoro-4-methyl-3-pyridinol

Cat. No.: B11926635
M. Wt: 127.12 g/mol
InChI Key: JMDFTEWGNYPOJY-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-3-pyridinol is a fluorinated pyridine derivative with the molecular formula C6H6FNO. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. These substituents confer distinct electronic and steric effects, making this compound a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-3-pyridinol typically involves the introduction of a fluorine atom and a hydroxyl group onto a pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring using a fluorinating agent such as sodium fluoride or potassium fluoride. The hydroxyl group can be introduced through hydrolysis of a suitable precursor, such as a halogenated pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for precise control of reaction parameters and efficient scaling up of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-3-pyridinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 5-Fluoro-4-methyl-3-pyridone, while nucleophilic substitution can produce various substituted pyridines .

Scientific Research Applications

5-Fluoro-4-methyl-3-pyridinol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-3-pyridinol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and reactivity. This can lead to the inhibition or activation of target enzymes, affecting various biochemical pathways. The hydroxyl group can also participate in hydrogen bonding, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-methyl-3-pyridinol is unique due to the combination of a fluorine atom and a hydroxyl group on the pyridine ring, which imparts specific electronic and steric effects. This makes it particularly valuable in applications requiring precise control over chemical reactivity and stability .

Properties

Molecular Formula

C6H6FNO

Molecular Weight

127.12 g/mol

IUPAC Name

5-fluoro-4-methylpyridin-3-ol

InChI

InChI=1S/C6H6FNO/c1-4-5(7)2-8-3-6(4)9/h2-3,9H,1H3

InChI Key

JMDFTEWGNYPOJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1O)F

Origin of Product

United States

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